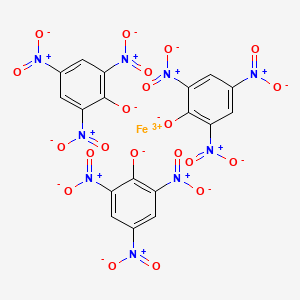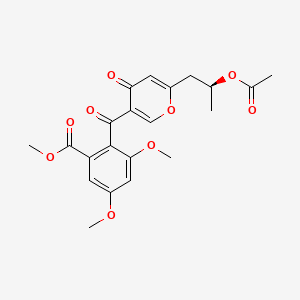
Isazophos-methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isazophos-methyl is an organophosphorus compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. The compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Isazophos-methyl involves the reaction of methyl isopropanol with chlorophosphoric acid diester . The specific reaction conditions can vary, but typically involve controlled temperatures and the use of catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Isazophos-methyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxon derivatives, which are often more toxic than the parent compound.
Reduction: This reaction can convert this compound into less active or inactive forms.
Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s activity and properties.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products:
Oxidation: Oxon derivatives.
Reduction: Less active or inactive forms of the compound.
Substitution: Various substituted derivatives with potentially altered biological activity.
Scientific Research Applications
Isazophos-methyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of organophosphorus pesticides.
Biology: Investigated for its effects on insect physiology and its potential use in pest control strategies.
Medicine: Studied for its potential effects on human health, particularly in cases of accidental exposure or poisoning.
Industry: Utilized in the development of new insecticides and pest control formulations.
Mechanism of Action
Isazophos-methyl exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis and death of the insect . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly.
Comparison with Similar Compounds
- Chlorpyrifos
- Parathion
- Methyl-parathion
- Quinalphos
- Triazophos
Each of these compounds shares a similar mechanism of action but can differ in their chemical structure, toxicity, and environmental persistence.
Properties
CAS No. |
42509-83-1 |
|---|---|
Molecular Formula |
C7H13ClN3O3PS |
Molecular Weight |
285.69 g/mol |
IUPAC Name |
(5-chloro-1-propan-2-yl-1,2,4-triazol-3-yl)oxy-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H13ClN3O3PS/c1-5(2)11-6(8)9-7(10-11)14-15(16,12-3)13-4/h5H,1-4H3 |
InChI Key |
DGBPBDHXEBEPBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC(=N1)OP(=S)(OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



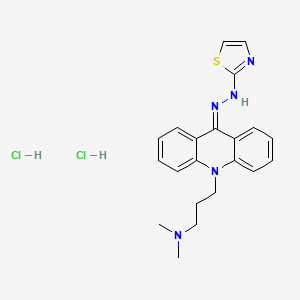
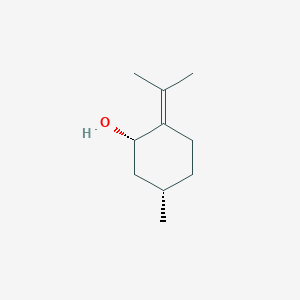
![(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12741598.png)
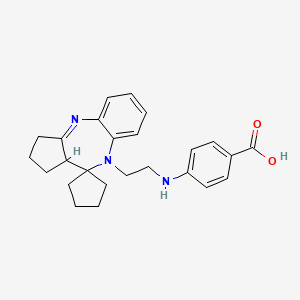




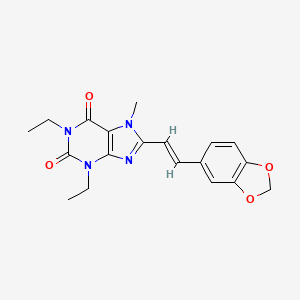
![(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12741642.png)

